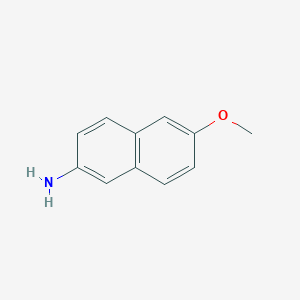

6-Methoxynaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWDIGUUVRCTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxynaphthalen-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynaphthalen-2-amine is a key aromatic amine that serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid naphthalene core, substituted with a methoxy and an amine group, provides a versatile scaffold for the development of novel therapeutic agents. The 6-methoxynaphthalene moiety is notably a core structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen, highlighting the significance of this scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 13101-88-7 | [2] |

| Appearance | White to light beige powder | [3] |

| Melting Point | 106-109 °C | [3] |

| Boiling Point | Not available | |

| Purity | Typically ≥95-97% | [2][] |

Solubility Profile

While quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure and the known properties of similar aromatic amines.[5] The presence of the polar amine group allows for hydrogen bonding, while the large, nonpolar naphthalene ring dominates its overall solubility characteristics.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to Insoluble | The large, nonpolar naphthalene ring significantly reduces water solubility, despite the polar amine group.[5] |

| Methanol | Soluble | The polarity of methanol and its ability to form hydrogen bonds make it a suitable solvent.[5] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the amine.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor facilitate dissolution.[5] |

| Dichloromethane | Soluble | The nonpolar naphthalene moiety suggests good solubility in this common organic solvent.[5] |

| Hexane | Sparingly soluble to Insoluble | The polarity of the amine group limits solubility in this nonpolar solvent.[5] |

| 5% Aqueous HCl | Soluble | The basic amine group will be protonated to form a water-soluble ammonium salt.[5] |

| 5% Aqueous NaOH | Insoluble | The amine group will not react with a base, and the compound's inherent low water solubility will persist.[5] |

digraph "6_Methoxynaphthalen_2_amine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C10 [len=1.5]; C10 -- C9 [len=1.5]; C9 -- C1 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C6 -- O1 [len=1.5]; O1 -- C11 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- H1[len=1.0]; N1 -- H2[len=1.0]; C1 -- H3[len=1.0]; C3 -- H4[len=1.0]; C5 -- H5[len=1.0]; C7 -- H6[len=1.0]; C8 -- H7 [len=1.0]; C10 -- H8 [len=1.0]; C11 -- H9 [len=1.0]; C11 -- H10 [len=1.0]; C11 -- H11 [len=1.0]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination of the corresponding aryl halide, 2-bromo-6-methoxynaphthalene. An alternative, though less direct, route involves the nitration of 2-methoxynaphthalene followed by the reduction of the nitro group.

Synthesis of the Precursor: 2-Bromo-6-methoxynaphthalene

The starting material for the Buchwald-Hartwig amination, 2-bromo-6-methoxynaphthalene, can be prepared from 2-naphthol in a multi-step synthesis.[6]

Experimental Protocol:

-

Bromination of 2-Naphthol: 2-Naphthol is first brominated to yield 1,6-dibromo-2-naphthol.

-

Reduction to 6-Bromo-2-naphthol: The 1,6-dibromo-2-naphthol is then selectively reduced to 6-bromo-2-naphthol.

-

Methylation of 6-Bromo-2-naphthol: The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol to afford 2-bromo-6-methoxynaphthalene. This product can be purified by distillation.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][7] In this reaction, an aryl halide (2-bromo-6-methoxynaphthalene) is coupled with an amine source in the presence of a palladium catalyst and a suitable ligand. For the synthesis of a primary amine like this compound, an ammonia equivalent such as benzophenone imine or even ammonia itself can be used.[7]

Representative Experimental Protocol:

-

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Ammonia source (e.g., a solution of ammonia in a suitable solvent, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)

-

Base (e.g., sodium tert-butoxide, potassium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add 2-bromo-6-methoxynaphthalene and the anhydrous solvent.

-

Add the ammonia source to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation of this compound is crucial. The following are the expected spectroscopic data based on its chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | m | 2H | Ar-H |

| ~ 7.0 - 7.2 | m | 3H | Ar-H |

| ~ 6.8 | s | 1H | Ar-H |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.8 (broad) | s | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 156 | Ar-C (C-O) |

| ~ 145 | Ar-C (C-N) |

| ~ 135 | Ar-C (quaternary) |

| ~ 128 - 130 | Ar-CH |

| ~ 118 - 120 | Ar-CH |

| ~ 105 - 107 | Ar-CH |

| ~ 55 | -OCH₃ |

FTIR Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic naphthalene ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3400 - 3300 | N-H stretch | Primary amine |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | -OCH₃ |

| ~ 1620 | N-H bend | Primary amine |

| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Aryl ether |

| ~ 1150 | C-N stretch | Aromatic amine |

Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 173 | [M]⁺, Molecular ion |

| 158 | [M - CH₃]⁺ |

| 130 | [M - CH₃ - CO]⁺ |

Applications in Drug Development

The 6-methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of drug candidates. This compound serves as a key intermediate in the synthesis of diverse bioactive molecules.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The most prominent example of a drug containing the 6-methoxynaphthalene scaffold is Naproxen.[8] Although Naproxen itself is not directly synthesized from this compound, the extensive use and favorable safety profile of this drug have inspired the development of other anti-inflammatory agents based on this core structure.

Anticancer Agents

Derivatives of 6-methoxynaphthalene have shown promising potential as anticancer agents. For instance, novel 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activities against colon cancer cell lines.[9] Some of these compounds have been shown to be potent inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the development and progression of various cancers.[10]

Caption: Inhibition of AKR1C3 by 6-methoxynaphthalene derivatives.

Other Therapeutic Areas

The versatility of the 6-methoxynaphthalene scaffold has led to its exploration in other therapeutic areas. For example, it has been used as a core replacement in the development of M1 positive allosteric modulators for the potential treatment of Alzheimer's disease.

Safety and Handling

This compound is an aromatic amine and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new therapeutic agents. Its synthesis, primarily through the Buchwald-Hartwig amination, is well-established, and its structural features make it an attractive scaffold for medicinal chemists. The proven success of the 6-methoxynaphthalene moiety in approved drugs, coupled with ongoing research into its potential in areas such as oncology, ensures that this compound will continue to be of significant interest to the scientific and drug development communities. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

- MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. [Link]

- PubChem. (n.d.). This compound.

- Der Pharma Chemica. (2016). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link]

- ResearchGate. (2016). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. [Link]

- Organic Syntheses. (n.d.). 2-ACETYL-6-METHOXYNAPHTHALENE. [Link]

- MDPI. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Molecules, 29(1), 1. [Link]

- YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

- ResearchGate. (2021). ¹³C NMR spectrum of.... [Link]

- PubChem. (n.d.). 2-Acetyl-6-methoxynaphthalene.

Sources

- 1. This compound | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 6-Methoxynaphthalen-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methoxynaphthalen-2-amine, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document delves into its chemical and physical properties, outlines common synthetic routes with a detailed experimental protocol, explores its significant applications, and provides essential safety information.

Core Chemical Identity

Chemical Name: this compound CAS Number: 13101-88-7 Molecular Formula: C₁₁H₁₁NO[] Molecular Weight: 173.21 g/mol []

Structural Representation

SMILES: COC1=CC2=CC=C(C=C2C=C1)N InChI Key: MJWDIGUUVRCTFY-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 173.21 g/mol | [] |

| Appearance | Not explicitly available, but related compounds are powders. | |

| Melting Point | Not explicitly available. | |

| Boiling Point | Not explicitly available. | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble to insoluble in water and nonpolar solvents like hexane. Soluble in acidic aqueous solutions due to the formation of the ammonium salt. |

Spectroscopic Profile

While a complete, publicly available set of spectra for this compound is not readily found, the expected spectroscopic characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine protons (which can vary in chemical shift and may exchange with D₂O). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically 6.5-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 11 carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly shielded, while the carbons of the naphthalene ring will appear in the aromatic region (typically 100-150 ppm). The methoxy carbon will have a characteristic chemical shift around 55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches). C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹. Strong absorptions corresponding to C=C stretching in the aromatic ring will be present in the 1450-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21). Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic fragments of the naphthalene ring system.

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions. Key approaches include palladium-catalyzed amination reactions and classical rearrangement reactions.

Overview of Synthetic Pathways

-

Buchwald-Hartwig Amination: This is a powerful and widely used method for the formation of carbon-nitrogen bonds.[2][3][4] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. In this case, 2-bromo-6-methoxynaphthalene would be reacted with an ammonia equivalent in the presence of a palladium catalyst and a suitable phosphine ligand.[3]

-

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.[5] The starting material for this route would be 6-methoxy-2-naphthoic acid, which is converted to the acyl azide and then rearranged.

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[2] The synthesis would start with 6-methoxy-2-naphthalenecarboxamide, which is treated with a halogen and a strong base.

The Buchwald-Hartwig amination is often favored in modern organic synthesis due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to classical methods.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the synthesis of this compound via a Buchwald-Hartwig amination, based on established procedures for similar aryl bromides.

Reaction Scheme:

A representative Buchwald-Hartwig amination workflow.

Materials:

-

2-Bromo-6-methoxynaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., BINAP, XPhos)

-

A strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide)

-

An ammonia source (e.g., ammonia gas, benzophenone imine followed by hydrolysis)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-methoxynaphthalene (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

-

Addition of Reagents: Add the anhydrous solvent (e.g., toluene) to the flask, followed by the strong base (e.g., sodium tert-butoxide, 1.2-2.0 eq).

-

Introduction of Ammonia Source: Introduce the ammonia source. If using ammonia gas, it can be bubbled through the reaction mixture. If using an ammonia equivalent like benzophenone imine, add it to the reaction mixture (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its naphthalene core is a common scaffold in many bioactive compounds.

Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The 6-methoxynaphthalene moiety is a key structural feature of several important NSAIDs. While not a direct precursor to naproxen, this compound serves as a crucial starting material for the synthesis of various naproxen derivatives and other related anti-inflammatory agents.[6] Its functional groups allow for a variety of chemical transformations to build more complex molecular architectures.

Precursor for Bioactive Molecules

The amine functionality of this compound provides a reactive handle for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation. This versatility allows for the synthesis of libraries of compounds for screening in drug discovery programs. Research has shown that derivatives of 6-methoxynaphthalene possess a range of biological activities, including potential anticancer properties.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Hazards: Amines can be corrosive and may cause skin and eye irritation. Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its synthesis, handling, and potential applications is crucial for its effective use in the laboratory and in the development of new therapeutic agents.

References

- El-Sayed, M. A. A., et al. Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 2012, 4(4), 1552-1566.

- Organic Syntheses Procedure. 2-acetyl-6-methoxynaphthalene. [Link]

- PubChem. This compound. [Link]

- ResearchGate. Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link]

- Wikipedia.

- Wikipedia. Curtius rearrangement. [Link]

- YouTube.

Sources

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-acetyl-6-methoxynaphthalene — TargetMol Chemicals [targetmol.com]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 6-Methoxynaphthalen-2-amine via Palladium-Catalyzed C-N Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxynaphthalen-2-amine from 2-bromo-6-methoxynaphthalene. The core of this transformation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds in modern organic synthesis. This document delves into the mechanistic underpinnings of the catalytic cycle, offers a detailed analysis of critical reaction components, presents a robust experimental protocol, and summarizes key optimization parameters. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this essential synthetic method.

Strategic Imperative: The Rise of Buchwald-Hartwig Amination

The this compound moiety is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, presents challenges for classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited by the electronic properties of the naphthalene core. The advent of the Buchwald-Hartwig amination reaction in the mid-1990s provided a versatile and highly efficient solution.[1] This palladium-catalyzed methodology allows for the formation of C-N bonds under relatively mild conditions, demonstrating broad functional group tolerance and substrate scope.[2]

The reaction couples an aryl halide (2-bromo-6-methoxynaphthalene) with an amine source in the presence of a palladium catalyst, a specialized phosphine ligand, and a base. The success of this transformation hinges on the synergistic interplay of these components, which steer the reaction through a well-defined catalytic cycle to furnish the desired arylamine.

The Engine of the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-6-methoxynaphthalene. This is often the rate-determining step and results in a Pd(II) intermediate.[5][6] The reactivity order for the aryl halide is typically I > Br > OTf > Cl.[7]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the halide.[6][8] The choice and strength of the base are critical at this stage.

-

Reductive Elimination: The final step involves the formation of the C-N bond, releasing the product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4] Bulky, electron-rich ligands are crucial for promoting this step.[9]

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Deconstructing the Reaction: A Component-by-Component Analysis

The efficacy of the synthesis is dictated by the careful selection of each component.

The Amine Source: Surrogates for Ammonia

Synthesizing a primary arylamine requires a source of ammonia (NH₃). However, using ammonia gas directly can be challenging and often leads to the formation of the diarylamine byproduct.[10][11] To circumvent this, "ammonia equivalents" are frequently employed. These reagents deliver a single nitrogen atom and are subsequently hydrolyzed to reveal the primary amine.

-

Benzophenone Imine: This surrogate couples with the aryl halide, and the resulting imine is easily hydrolyzed under acidic conditions to yield the primary amine. This approach effectively prevents the undesired secondary arylation.[4]

-

Lithium bis(trimethylsilyl)amide (LiHMDS): LiHMDS serves as a robust ammonia equivalent, reacting to form a silylated amine intermediate that can be readily cleaved.[12]

-

Aqueous Ammonia: Recent advancements in ligand design, such as the development of KPhos, have enabled the direct use of aqueous ammonia with a hydroxide base, suppressing side reactions and offering a greener, more direct route.[10][11]

The Palladium Precatalyst & Ligand System: The Heart of the Matter

The combination of the palladium source and the phosphine ligand forms the active catalyst. While numerous systems exist, the key is using a bulky, electron-rich phosphine ligand that promotes both oxidative addition and the crucial reductive elimination step.[9]

-

Palladium Source: Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable precursors that are reduced in situ to the active Pd(0) species.[3]

-

Phosphine Ligands: The choice of ligand is arguably the most critical parameter. For primary amines, sterically hindered biaryl phosphine ligands developed by the Buchwald group are exceptionally effective.

-

XPhos, SPhos, BrettPhos: These ligands possess the ideal steric and electronic properties to stabilize the palladium center, facilitate the catalytic cycle, and minimize side reactions like β-hydride elimination.[9][13] Bidentate ligands like BINAP and DPPF were earlier generation solutions that improved rates over monodentate phosphines.[1]

-

The Base and Solvent System

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine or its equivalent. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity (pKaH ≈ 19).[7] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups, though they may require higher temperatures or longer reaction times.[7][14]

-

Solvent: Anhydrous, aprotic solvents are standard. Toluene is often favored for its ability to azeotropically remove traces of water and its suitable boiling point.[3] Other common solvents include dioxane, tetrahydrofuran (THF), and tert-butanol.[7][8] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[7]

In the Laboratory: A Validated Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis. Note: All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Figure 2: A generalized experimental workflow for the synthesis.

Methodology:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet is prepared.

-

Reagent Charging: To the flask, add 2-bromo-6-methoxynaphthalene (1.0 equiv), benzophenone imine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Solvent Addition: Add anhydrous toluene via cannula to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.5-5 mol%). Add these solids to the reaction flask under a positive flow of inert gas.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).

-

Initial Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with brine.

-

Hydrolysis of Imine: Concentrate the organic phase. Add THF and 2M aqueous hydrochloric acid. Stir at room temperature for 1-2 hours to hydrolyze the imine intermediate.

-

Product Isolation: Neutralize the aqueous layer with aqueous NaOH until pH > 10. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data & Optimization Parameters

The yield and efficiency of the Buchwald-Hartwig amination are highly dependent on the chosen conditions. High-throughput experimentation is often used to rapidly screen variables and identify optimal parameters.[14][15][16]

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations/Reference |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 85-95% | A robust, general system for primary amines.[17] |

| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 70-85% | An earlier generation bidentate ligand system.[1][2] |

| Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | >90% | Excellent for hindered primary amines; weaker base tolerated.[4] |

| [Pd(IPr*)cin)Cl] | DBU | Toluene/MeCN | 140 | ~80-90% | NHC catalyst suitable for continuous flow processes with a soluble organic base.[18][19] |

| Pd(OAc)₂ / KPhos | KOH | Water/Toluene | 100 | >90% | Enables direct coupling with aqueous ammonia, avoiding surrogates.[10][11] |

Conclusion

The synthesis of this compound from its corresponding aryl bromide is a prime example of the power and precision of the Buchwald-Hartwig amination. Success in this transformation is not accidental; it is the result of a rational understanding of the catalytic mechanism and a deliberate selection of the palladium source, ligand, base, and solvent. The use of bulky, electron-rich biaryl phosphine ligands is critical for achieving high yields, especially when constructing primary arylamines. By leveraging ammonia surrogates or newly developed catalysts that tolerate aqueous ammonia, chemists can efficiently access this valuable building block, paving the way for innovations in drug discovery and materials science.

References

- Buchwald–Hartwig amination - Wikipedia. (n.d.).

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.).

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025, January 17).

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).

- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11).

- Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base to Form the Primary Arylamine with High Selectivity. (2024, July 5). Journal of the American Chemical Society.

- Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate. (n.d.).

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).

- Palladium-Catalyzed Amination of Aryl Halides on Solid Support - ACS Publications. (n.d.).

- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. (n.d.). ResearchGate.

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.).

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).

- A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. (n.d.). Organic Process Research & Development.

- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.).

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. (n.d.).

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).

- 2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. (n.d.).

- The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents. (n.d.).

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6).

- WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents. (n.d.).

- Synthesis of 2-Acetyl-6-methoxynaphthalene - PrepChem.com. (n.d.).

- Synthesis of 6-Methoxy-2-naphthaldehyde - China/Asia On Demand (CAOD) - Oriprobe. (n.d.).

- JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents. (n.d.).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. bristol.ac.uk [bristol.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Starting Materials for 6-Methoxynaphthalen-2-amine Synthesis

Abstract: 6-Methoxynaphthalen-2-amine is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Naproxen, a widely-used non-steroidal anti-inflammatory drug (NSAID).[1] The efficiency, cost-effectiveness, and environmental impact of Naproxen manufacturing are intrinsically linked to the synthetic pathways chosen for this key amine intermediate. This guide provides an in-depth analysis of the principal starting materials and corresponding synthetic strategies for producing this compound. We will explore the mechanistic underpinnings of classic methodologies, such as the Bucherer-Lepetit reaction, and contrast them with modern catalytic approaches. The discussion is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and process design.

Introduction: The Strategic Importance of this compound

The naphthalene core is a privileged scaffold in medicinal chemistry. Within this class, this compound serves as a critical building block. Its primary industrial application is as a precursor to (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, better known as Naproxen.[1][2] The journey from simple precursors to this complex amine dictates the overall viability of the final drug's synthesis. The selection of a starting material is therefore not merely a question of chemical feasibility but a strategic decision balancing raw material availability, reaction efficiency, scalability, and safety. This guide will dissect the most prevalent and logical synthetic routes, beginning with their foundational starting materials.

The Bucherer-Lepetit Reaction: A Classic Route from 6-Methoxy-2-naphthol

The most established and industrially significant method for synthesizing naphthylamines from naphthols is the Bucherer-Lepetit reaction.[3][4] This reversible reaction provides a direct and efficient pathway for the amination of the naphthalene ring system.

Starting Material Profile: 6-Methoxy-2-naphthol

6-Methoxy-2-naphthol is the logical and direct precursor for this route. It can be prepared from 2-naphthol through a sequence of bromination and methylation, followed by a Grignard reaction and oxidation, or via the caustic fusion of sulfonic acid salts.[5] Its availability and well-understood chemistry make it an attractive starting point.

Mechanistic Rationale & Causality

The Bucherer reaction is a fascinating example of nucleophilic aromatic substitution, which is typically difficult on electron-rich naphthols. The reaction's success hinges on the use of aqueous sodium bisulfite and ammonia (or a primary amine).[3][6]

The causality behind the reaction is as follows:

-

Activation of the Ring: The naphthalene ring is first protonated, which disrupts its aromaticity.[4]

-

Bisulfite Addition: A bisulfite ion then adds to the ring. This step is crucial as it breaks the aromatic system and facilitates tautomerization to a more stable tetralone sulfonic acid intermediate.[4][6] This intermediate is the key to the reaction's success, as it contains a reactive carbonyl-like group.

-

Nucleophilic Attack: Ammonia, acting as the nitrogen source, attacks this intermediate.

-

Dehydration and Elimination: Subsequent dehydration and elimination of the sodium bisulfite group re-establishes the aromatic system and yields the final this compound.[4]

This reaction is highly effective for naphthalenes and other polynuclear aromatic systems but is generally not applicable to simpler benzene derivatives, highlighting the unique reactivity of the naphthalene core.[6]

Caption: High-level overview of the Bucherer-Lepetit reaction pathway.

Representative Experimental Protocol

The following is a generalized protocol based on the principles of the Bucherer reaction.

-

Charging the Reactor: A high-pressure reactor is charged with 6-methoxy-2-naphthol, a concentrated aqueous solution of sodium bisulfite, and an excess of aqueous ammonia.

-

Heating: The mixture is sealed and heated to a temperature typically in the range of 150-170°C for several hours.[6] The pressure inside the reactor will increase significantly.

-

Work-up: After cooling, the reactor is carefully vented. The reaction mixture is made basic to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with water to remove inorganic salts, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Synthesis from Halogenated Precursors: A Modern Approach

Modern organic synthesis offers powerful catalytic methods for forming carbon-nitrogen bonds. These methods often provide milder reaction conditions and broader substrate scope compared to classic named reactions.

Starting Material Profile: 6-Bromo-2-methoxynaphthalene

The key starting material for this approach is 6-bromo-2-methoxynaphthalene. This compound can be reliably synthesized from the more accessible 2-methoxynaphthalene (also known as Nerolin) via electrophilic bromination.[7] Alternatively, it can be prepared from 2-naphthol by first performing a bromination followed by methylation.[5]

Synthetic Strategy: Catalytic Amination

The conversion of 6-bromo-2-methoxynaphthalene to the corresponding amine is an ideal application for palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction class enables the coupling of an aryl halide with an amine source.

Causality: The transition metal catalyst (e.g., a palladium complex with a specialized phosphine ligand) is essential. It facilitates a catalytic cycle involving:

-

Oxidative Addition: The catalyst inserts into the carbon-bromine bond of the starting material.

-

Amine Coordination & Deprotonation: An amine source (e.g., ammonia or a protected equivalent) coordinates to the metal center, followed by deprotonation with a base.

-

Reductive Elimination: The final C-N bond is formed, releasing the this compound product and regenerating the active catalyst.

This catalytic approach avoids the high temperatures and pressures of the Bucherer reaction and is often more tolerant of other functional groups.

Caption: Comparison of the direct Bucherer route and the multi-step catalytic route.

Comparative Analysis of Starting Materials and Routes

The choice between these primary routes depends on several factors, which are summarized below for easy comparison.

| Feature | Route 1: Bucherer Reaction | Route 2: Catalytic Amination |

| Primary Starting Material | 6-Methoxy-2-naphthol | 6-Bromo-2-methoxynaphthalene |

| Number of Core Steps | 1 | 1 (from bromo-intermediate) or 3+ (from 2-naphthol) |

| Key Reagents | Sodium bisulfite, Ammonia | Palladium/Copper catalyst, Ligand, Base |

| Reaction Conditions | High Temperature (~150°C), High Pressure | Mild to Moderate Temperature (often <120°C), Ambient Pressure |

| Advantages | Atom economical, fewer steps from direct precursor, well-established industrially.[3] | Milder conditions, potentially higher functional group tolerance, avoids high pressure reactors. |

| Disadvantages | Harsh conditions (high T/P), reversibility can affect yield.[4][6] | Cost of catalyst and ligands, requires multi-step synthesis of the halogenated precursor.[5] |

Conclusion

The synthesis of this compound is a well-elucidated field with two primary strategies defined by their initial starting materials. The classic Bucherer-Lepetit reaction , starting from 6-Methoxy-2-naphthol , remains a powerful and direct industrial method, leveraging simple, inexpensive reagents at the cost of requiring high-pressure and high-temperature conditions. In contrast, modern synthetic chemistry offers a more modular approach starting from 6-Bromo-2-methoxynaphthalene . This route, utilizing sophisticated transition metal catalysis , provides milder reaction conditions and may be preferable for smaller-scale or more specialized applications where avoidance of harsh conditions is paramount. The ultimate choice for researchers and drug development professionals will depend on a careful evaluation of scale, cost, available equipment, and the specific strategic goals of the synthesis program.

References

- Oreate AI Blog. (2025).

- Benchchem. (2025). An In-depth Technical Guide to the Discovery and History of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine.

- Bucherer Reaction. (n.d.). Name Reactions in Organic Synthesis.

- Google Patents. (2008). CN101234963A - Industrial synthesis technique for DL-naproxen.

- PMC. (n.d.). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Wikipedia. (n.d.). Bucherer reaction.

- PMC - NIH. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene.

- Eureka | Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2-Acetyl-6-methoxynaphthalene.

- Chemistry LibreTexts. (2023). Bucherer reaction.

Sources

- 1. The Composition of Naproxen: A Closer Look at Its Origins - Oreate AI Blog [oreateai.com]

- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

6-Methoxynaphthalen-2-amine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 6-Methoxynaphthalen-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 13101-88-7), a crucial intermediate in synthetic organic chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the compound's fundamental physicochemical properties. It further presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications in process development, reaction optimization, and formulation.

Introduction and Physicochemical Profile

This compound is an aromatic amine featuring a naphthalene core, a methoxy group (-OCH₃), and an amine group (-NH₂). Its chemical structure dictates its utility in the synthesis of more complex molecules. Understanding its solubility is a prerequisite for its effective use, influencing reaction kinetics, purification strategies, and formulation design.

The solubility of a compound is governed by its molecular structure, polarity, and capacity for intermolecular interactions. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 (from -N and -O) | ChemScene[2] |

The molecule exhibits an amphiphilic nature. The large, bicyclic naphthalene ring is inherently nonpolar and hydrophobic. Conversely, the primary amine and methoxy groups introduce polarity and the capability for hydrogen bonding.[3] The XLogP3 value of 2.8 indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting limited water solubility but better solubility in many organic solvents.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of solvents.[4] The following table provides an estimated solubility profile, which should be confirmed experimentally for precise quantitative data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the amine and methoxy groups, effectively solvating the polar portions of the molecule.[3] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can act as hydrogen bond acceptors and have sufficient polarity to dissolve the compound, facilitated by dipole-dipole interactions.[3] |

| Chlorinated | Dichloromethane (DCM) | Soluble | The large, nonpolar naphthalene core contributes to good solubility in this medium-polarity solvent through van der Waals forces.[3] |

| Aromatic | Toluene, Benzene | Moderately Soluble | π-π stacking interactions between the solvent and the naphthalene ring system can facilitate dissolution, though the polar functional groups may limit high solubility. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant polarity introduced by the amine and methoxy functional groups is expected to limit solubility in highly nonpolar, aliphatic solvents.[3] |

| Aqueous Acid | 5% HCl (aq) | Soluble | The basic amine group will be protonated to form a water-soluble ammonium salt, overcoming the low inherent water solubility.[5] |

| Aqueous Base | 5% NaOH (aq) | Insoluble | As a basic compound, it will not react with a base, and its inherent hydrophobicity will prevent dissolution.[5] |

Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, an experimental approach is essential. The shake-flask method is universally recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[6] It involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, after which the concentration of the dissolved compound in the saturated supernatant is measured.

Materials and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Experimental Procedure

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial. An amount sufficient to ensure a visible solid phase remains after equilibration is crucial; typically, 5-10 mg of solid per 1 mL of solvent is adequate.[6] The presence of undissolved solid is the defining characteristic of a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a shaker or thermomixer set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard for thermodynamic solubility, though preliminary time-course experiments (e.g., sampling at 4, 8, 24, and 48 hours) are recommended to confirm that the concentration has reached a plateau.[7]

-

Phase Separation: After equilibration, allow the vials to rest for a short period (e.g., 30 minutes) to permit the sedimentation of excess solid.[6] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Sample Dilution: Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or g/100mL.

Self-Validating System and Causality

-

Why use excess solid? To ensure that the solvent is fully saturated with the solute, which is the definition of equilibrium solubility.

-

Why is extended agitation necessary? To overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8]

-

Why is filtration critical? To separate the dissolved solute from the undissolved solid. Failure to do so is a common source of error, leading to an overestimation of solubility.[7][9]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling Considerations

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted prior to use, general precautions for handling aromatic amines are mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Exposure Routes: Avoid contact with skin and eyes, as aromatic amines can cause irritation.[10] Do not ingest.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with predicted low aqueous solubility but good solubility in a range of polar organic solvents. Its amphiphilic character, derived from a large nonpolar ring system and polar functional groups, dictates this behavior. For applications requiring precise solubility values, the thermodynamic shake-flask method detailed in this guide provides a robust and reliable framework for generating accurate data. Adherence to this protocol, combined with stringent safety practices, will enable researchers to confidently characterize and utilize this important chemical intermediate.

References

[7] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay] [9] protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-kxygxz229l8j/v1] [6] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). [URL: https://www.dissolutiontech.com/issues/201402/dt201402_a01] [3] BenchChem. An In-depth Technical Guide on the Physicochemical Properties of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. [URL: https://www.benchchem.com/product/b5839-technical-guide] Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). [URL: https://www.pharmsci.ir/article_184857.html] [8] National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note. (2017). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5553531/] [5] University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/EXPERIMENT_1_DETERMINATION_OF_SOLUBILITY_CLASS] [11] University of Wisconsin-Green Bay. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Experiment%3A_Solubility_of_Organic_and_Inorganic_Compounds] [4] Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). [URL: https://www.youtube.com/watch?v=k_9b3Y7bWvA] [12] Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.austincc.edu/chem/courses/organic/lab/handouts/QualitativeAnalysis.pdf] [1] PubChem, National Center for Biotechnology Information. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12405110] McMaster University. Solubility of Organic Compounds. (2023). [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/McMaster_University_Labs/CHEM_2O06/02_Experiment_2/2.1%3A_Solubility_of_Organic_Compounds] [13] Chemtron Supply Corporation. Safety Data Sheet. [URL: https://www.chemtroncorporation.com/wp-content/uploads/2015/06/5044-SDS.pdf] [2] ChemScene. This compound | 13101-88-7. [URL: https://www.chemscene.com/products/6-Methoxynaphthalen-2-amine-CS-0150255.html] BASF. Safety Data Sheet. (2025). [URL: https://www.agproducts.basf.us/products/msds/testify-herbicide-msds.pdf] [14] CymitQuimica. 6-Ethoxynaphthalen-2-amine. [URL: https://www.cymitquimica.com/6-ethoxynaphthalen-2-amine-293733-21-8] [10] Acros Organics. SAFETY DATA SHEET - 2-Acetyl-6-methoxynaphthalene. (2025). [URL: https://fscimage.fishersci.com/msds/13478.htm] Sigma-Aldrich. SAFETY DATA SHEET. (2024). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/150036]

Sources

- 1. This compound | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. fishersci.com [fishersci.com]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. 6-Ethoxynaphthalen-2-amine | CymitQuimica [cymitquimica.com]

A Comprehensive Spectroscopic Guide to 6-Methoxynaphthalen-2-amine

This technical guide offers an in-depth analysis of the spectroscopic signature of 6-Methoxynaphthalen-2-amine (CAS No: 13101-88-7), a key intermediate in synthetic organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of its molecular structure through predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation and quality assessment.

Molecular Structure and Chemical Identity

This compound, with the molecular formula C₁₁H₁₁NO, possesses a bicyclic aromatic naphthalene core.[1] An electron-donating methoxy group (-OCH₃) is substituted at the C-6 position, and an amino group (-NH₂) is located at the C-2 position. This specific substitution pattern dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6-methoxy-2-naphthylamine, 2-amino-6-methoxynaphthalene |

| CAS Number | 13101-88-7[1] |

| Molecular Formula | C₁₁H₁₁NO[1] |

| Molecular Weight | 173.21 g/mol [1] |

| Monoisotopic Mass | 173.084064 Da[1] |

The following diagram, generated using the DOT language, illustrates the molecular structure and numbering of the carbon atoms, which is fundamental for the subsequent NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The following data is predicted using advanced computational algorithms, such as those found in ChemDraw or MestReNova software, which are based on extensive databases of experimental results.[2][3][4][5][6][7][8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methoxy group, and the amine protons. The electron-donating effects of the methoxy and amino groups significantly influence the chemical shifts of the naphthalene ring protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.65 | d | H-4 |

| ~7.58 | d | H-8 |

| ~7.12 | d | H-5 |

| ~7.05 | s | H-1 |

| ~6.98 | dd | H-3 |

| ~6.85 | d | H-7 |

| ~3.90 | s | -OCH₃ |

| ~3.80 | br s | -NH₂ |

Interpretation:

-

Aromatic Region (δ 6.8-7.7 ppm): The protons on the naphthalene ring appear as a series of doublets (d) and doublets of doublets (dd), characteristic of a substituted naphthalene system. The H-1 and H-7 protons are expected to be the most upfield due to the ortho and para directing effects of the electron-donating amino and methoxy groups, respectively.

-

Methoxy Protons (δ ~3.90 ppm): The three protons of the methoxy group are chemically equivalent and therefore appear as a sharp singlet.

-

Amine Protons (δ ~3.80 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The naphthalene system will show ten distinct signals for the ring carbons, in addition to the methoxy carbon.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C-6 |

| ~145.0 | C-2 |

| ~135.0 | C-4a |

| ~129.5 | C-8a |

| ~129.0 | C-8 |

| ~128.5 | C-4 |

| ~120.0 | C-5 |

| ~118.0 | C-3 |

| ~108.0 | C-7 |

| ~106.0 | C-1 |

| ~55.5 | -OCH₃ |

Interpretation:

-

Aromatic Carbons (δ 106-156 ppm): The carbon atoms directly attached to the electron-donating oxygen (C-6) and nitrogen (C-2) are significantly deshielded and appear at the lowest field. The quaternary carbons (C-4a and C-8a) can also be distinguished.

-

Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3450-3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3050 | C-H stretch (aromatic) | Naphthalene Ring |

| ~2950 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O stretch (symmetric) | Aryl Ether |

Interpretation:

-

The presence of a primary amine is strongly indicated by the two N-H stretching bands in the 3450-3300 cm⁻¹ region and the N-H bending vibration around 1620 cm⁻¹.

-

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are observed just below 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the naphthalene ring are expected around 1600 and 1500 cm⁻¹.

-

Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Ion |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 130 | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of the compound. The presence of a single nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.

-

Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 158. Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to a fragment at m/z 130.

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Experimental Protocols and Workflows

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized, yet robust, protocols for obtaining the types of spectra discussed in this guide.

NMR Data Acquisition Workflow

Caption: General workflow for NMR data acquisition and processing.

Protocol Details:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

-

Data Processing: The raw FID data is processed using software such as MestReNova. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: A background spectrum is collected to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Collection: The anvil is lowered to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

-

Cleaning: The sample is removed, and the crystal is cleaned thoroughly.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

MS confirms the molecular weight (173 g/mol ) and elemental formula (C₁₁H₁₁NO).

-

IR identifies the key functional groups: a primary amine (-NH₂), an aromatic ring, and an aryl ether (-OCH₃).

-

¹³C NMR shows the presence of 11 unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, detailed piece of the puzzle, revealing the number and connectivity of the protons, confirming the substitution pattern on the naphthalene ring.

Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this compound.

References

- PerkinElmer. ChemDraw.

- Mestrelab Research. Mnova NMRPredict.

- Mestrelab Research. Running predictions.

- NMRDB.org. Predict 13C carbon NMR spectra.

- Upstream Solutions. Putting ChemNMR to the Test.

- CambridgeSoft. Comparing NMR Methods in ChemDraw and Gaussian.

- YouTube. How to Predict NMR in ChemDraw.

- YouTube. ChemDraw tutorial 4 - Prediction of NMR.

- Mestrelab Research. MestreNova Manual.

- ResearchGate. ¹³C NMR spectrum of...

- PubChem. This compound.

- Mestrelab Research. Processing data with Mestrelab Mnova.

- Modgraph Consultants Ltd. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.

- Mestrelab Research. NMRPredict Server-Based.

Sources

- 1. This compound | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. NMRPredict Server-Based [mestrelabcn.com]

- 4. gaussian.com [gaussian.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mnova.pl [mnova.pl]

- 7. Running predictions [mestrelabcn.com]

- 8. Visualizer loader [nmrdb.org]

- 9. Download NMR Predict - Mestrelab [mestrelab.com]

The Emerging Therapeutic Potential of 6-Methoxynaphthalen-2-amine Derivatives: A Technical Guide

Introduction: The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds consistently demonstrating versatile biological activity. One such scaffold is 6-methoxynaphthalen-2-amine, a key structural motif found in various biologically active compounds. Its significance is perhaps best highlighted by its presence in the well-known non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] This guide provides an in-depth technical exploration of the potential biological activities of this compound derivatives, moving beyond its established anti-inflammatory role to delve into its promising anticancer and antimicrobial properties. We will examine the synthesis of these derivatives, their mechanisms of action, and the experimental protocols used to evaluate their efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity: A New Frontier

Recent investigations into the pharmacological profile of this compound derivatives have revealed significant potential in the realm of oncology.[2][3][4] Specifically, derivatives of (R)-1-(6-methoxynaphthalen-2-yl)ethanamine have shown promising antiproliferative activity against human colon cancer cell lines.[1]

Quantitative Analysis of Anticancer Potency

A series of novel 6-methoxynaphthalene derivatives have been synthesized and evaluated for their ability to inhibit the growth of the HCT-116 human colon cancer cell line. The half maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, were determined for these derivatives, with several exhibiting significant activity.[1][2][3][4]

| Compound ID | Chemical Structure | IC₅₀ (µM) against HCT-116 Cells[1] |

| Doxorubicin | (Reference Drug) | 0.41 |

| 6b | 4-((3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)methyl)benzenesulfonamide | 1.2 |

| 6c | N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 2.3 |

| 6d | N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)-2-(6-methoxynaphthalen-2-yl)propanamide | 3.1 |

| 16 | 1-(1-(6-methoxynaphthalen-2-yl)ethyl)-3-(naphthalen-1-yl)urea | 4.5 |

The data clearly indicates that derivatives incorporating a benzenesulfonamide moiety, such as compounds 6b, 6c, and 6d, are particularly potent anticancer agents.[1]

Mechanism of Action: Targeting Aldo-Keto Reductase 1C3 (AKR1C3)